3-Bromo-2-(trifluoromethoxy)benzaldehyde

Catalog No.
S14683704
CAS No.
M.F
C8H4BrF3O2
M. Wt
269.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-(trifluoromethoxy)benzaldehyde

Product Name

3-Bromo-2-(trifluoromethoxy)benzaldehyde

IUPAC Name

3-bromo-2-(trifluoromethoxy)benzaldehyde

Molecular Formula

C8H4BrF3O2

Molecular Weight

269.01 g/mol

InChI

InChI=1S/C8H4BrF3O2/c9-6-3-1-2-5(4-13)7(6)14-8(10,11)12/h1-4H

InChI Key

RCIFXIZCRIBFAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)(F)F)C=O

3-Bromo-2-(trifluoromethoxy)benzaldehyde is an aromatic compound characterized by the presence of a bromine atom at the three position, a trifluoromethoxy group at the two position, and an aldehyde functional group. Its molecular formula is C8H4BrF3O2C_8H_4BrF_3O_2 with a molecular weight of approximately 269.02 g/mol. This compound exhibits unique chemical properties due to the combination of halogen substituents and the electron-withdrawing trifluoromethoxy group, which can influence its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, allowing for the introduction of various functional groups.
  • Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction Reactions: Under suitable conditions, the aldehyde can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride .

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

The synthesis of 3-Bromo-2-(trifluoromethoxy)benzaldehyde typically involves several steps:

  • Starting Materials: The synthesis often begins with 3-bromophenol or related compounds.
  • Trifluoromethylation: The introduction of the trifluoromethoxy group can be achieved through reactions involving trifluoromethylating agents under controlled conditions.
  • Formylation: Finally, the aldehyde functional group is introduced via formylation reactions using reagents like paraformaldehyde or other suitable aldehydes under acidic or basic conditions .

3-Bromo-2-(trifluoromethoxy)benzaldehyde has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
  • Material Science: The compound can be utilized in developing high-performance materials due to its unique electronic properties.
  • Catalysis: It may also play a role as a catalyst or catalyst precursor in organic reactions .

Interaction studies involving 3-Bromo-2-(trifluoromethoxy)benzaldehyde focus on its reactivity with biological targets and its role in chemical transformations. Given its structural features, it may interact with enzymes or receptors relevant to drug design. These interactions could provide insights into its potential therapeutic applications or toxicity profiles .

Several compounds share structural similarities with 3-Bromo-2-(trifluoromethoxy)benzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Bromo-2-(difluoromethoxy)benzaldehydeC8H4BrF2O2C_8H_4BrF_2O_2Contains difluoromethoxy instead of trifluoromethoxy
4-Bromo-2-(trifluoromethoxy)benzaldehydeC8H4BrF3O2C_8H_4BrF_3O_2Bromine at position four; similar reactivity
2-Bromo-6-(trifluoromethoxy)benzaldehydeC8H4BrF3O2C_8H_4BrF_3O_2Different substitution pattern; potential for varied applications
5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehydeC8H4BrF3OC_8H_4BrF_3OIncorporates fluorine and trifluoromethyl groups; unique reactivity profile

Uniqueness

The uniqueness of 3-Bromo-2-(trifluoromethoxy)benzaldehyde lies in its specific arrangement of halogens and functional groups, which influences its chemical reactivity and potential applications. The combination of bromine and trifluoromethoxy groups provides distinct electronic characteristics that set it apart from similar compounds, making it a valuable candidate for further research in organic synthesis and medicinal chemistry .

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Exact Mass

267.93468 g/mol

Monoisotopic Mass

267.93468 g/mol

Heavy Atom Count

14

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